1,4-Dioxin, 2,3-dihydro-2,3-dimethoxy-2,3,5-trimethyl-, (2S,3S)-
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Overview
Description
1,4-Dioxin, 2,3-dihydro-2,3-dimethoxy-2,3,5-trimethyl-, (2S,3S)- is a chemical compound with a unique structure that includes a dioxin ring substituted with methoxy and methyl groups
Preparation Methods
The synthesis of 1,4-Dioxin, 2,3-dihydro-2,3-dimethoxy-2,3,5-trimethyl-, (2S,3S)- typically involves the reaction of biacetyl with methanol under acidic conditions to form the dioxane ring. This is followed by selective methylation to introduce the methyl groups at the desired positions . Industrial production methods may involve similar steps but optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
1,4-Dioxin, 2,3-dihydro-2,3-dimethoxy-2,3,5-trimethyl-, (2S,3S)- undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding alcohols.
Scientific Research Applications
1,4-Dioxin, 2,3-dihydro-2,3-dimethoxy-2,3,5-trimethyl-, (2S,3S)- has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,4-Dioxin, 2,3-dihydro-2,3-dimethoxy-2,3,5-trimethyl-, (2S,3S)- involves its ability to undergo cycloaddition reactions, forming stable intermediates that can be further transformed into useful products. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .
Comparison with Similar Compounds
Similar compounds include:
2,3-Dimethoxy-2,3-dimethyl-1,4-dioxane: Used as a precursor for 2,3-dimethylene-1,4-dioxane.
3-Alkyl-6-methyl-2,3-dihydro-1,4-dioxin-2-ones: Undergoes similar oxidation and substitution reactions.
1,4-Dioxin, 2,3-dihydro-: A simpler structure without the additional methoxy and methyl groups.
The uniqueness of 1,4-Dioxin, 2,3-dihydro-2,3-dimethoxy-2,3,5-trimethyl-, (2S,3S)- lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity.
Properties
CAS No. |
835640-77-2 |
---|---|
Molecular Formula |
C9H16O4 |
Molecular Weight |
188.22 g/mol |
IUPAC Name |
(2S,3S)-2,3-dimethoxy-2,3,5-trimethyl-1,4-dioxine |
InChI |
InChI=1S/C9H16O4/c1-7-6-12-8(2,10-4)9(3,11-5)13-7/h6H,1-5H3/t8-,9-/m0/s1 |
InChI Key |
JKLDAEGUISTBFC-IUCAKERBSA-N |
Isomeric SMILES |
CC1=CO[C@]([C@@](O1)(C)OC)(C)OC |
Canonical SMILES |
CC1=COC(C(O1)(C)OC)(C)OC |
Origin of Product |
United States |
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